molecular formula C15H11BrN2 B3013480 (E)-2-(3-bromostyryl)-1H-benzo[d]imidazole CAS No. 783341-22-0

(E)-2-(3-bromostyryl)-1H-benzo[d]imidazole

Cat. No. B3013480
CAS RN: 783341-22-0
M. Wt: 299.171
InChI Key: BYNIYNDCXREWPW-CMDGGOBGSA-N
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Description

Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . Among the two nitrogen atoms, one carries a hydrogen atom and is a pyrrole-type nitrogen atom, while the other is a pyridine-type nitrogen atom .


Synthesis Analysis

Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components of functional molecules used in a variety of everyday applications .


Molecular Structure Analysis

The imidazole ring belongs to the π electron-rich aromatic ring and can accept strong suction to the electronic group . Moreover, the nitrogen atom of the imidazole ring can coordinate with metal ions to form metal-organic frameworks .


Chemical Reactions Analysis

The reactions between imidazole and OH radicals involve two kinds of reaction pathways: (1) Attack of hydroxyl radicals onto the C 2, C 4, and C 5 positions. (2) Abstraction of hydrogen bonded to the C 2, C 4, and C 5 atoms .


Physical And Chemical Properties Analysis

Imidazole compounds have unique optical properties, which have attracted attention in optical analysis . Their applications include fluorescence probe, colorimetric probe, electrochemiluminescence sensor, fiber optical sensor, surface plasmon resonance, etc .

Scientific Research Applications

Fluorescence Switching and Sensing

The integration of imidazole units into π-conjugated donor–acceptor fluorophores has been explored for its impact on fluorescence properties. Compounds like (E)-2-(3-bromostyryl)-1H-benzo[d]imidazole can exhibit strong fluorescence in both solution and solid-state, with potential applications in fluorescence switching. This property is particularly useful in the development of sensors that can detect specific stimuli, such as changes in pH or the presence of certain ions or molecules .

Organic Light-Emitting Diodes (OLEDs)

Imidazole-based molecular frameworks have been investigated for their ability to transform triplet excitons into singlet states, which is a crucial process in OLED technology. The hot-exciton pathway characteristics of such compounds can lead to high efficiencies in OLED devices, making them valuable materials for the development of next-generation displays and lighting .

Hydrazine Detection

A substituted imidazole-based small molecule fluorescent probe derived from (E)-2-(3-bromostyryl)-1H-benzo[d]imidazole has been designed for the ultrasensitive, selective, and quick detection of hydrazine. This application is significant for environmental monitoring and industrial quality control, where hydrazine is used as a rocket fuel and in boiler water treatment .

Chemical Synthesis

The boronic acid ester derivatives of (E)-2-(3-bromostyryl)-1H-benzo[d]imidazole are valuable intermediates in organic synthesis. They can be used in Suzuki coupling reactions, which are widely employed in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Future Directions

The future development of imidazole-containing sensors with high sensitivity and selectivity has been suggested . The introduction of a nitrooxy group improved the energetic properties of new ionic liquids .

properties

IUPAC Name

2-[(E)-2-(3-bromophenyl)ethenyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2/c16-12-5-3-4-11(10-12)8-9-15-17-13-6-1-2-7-14(13)18-15/h1-10H,(H,17,18)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNIYNDCXREWPW-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C=C/C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(3-bromostyryl)-1H-benzo[d]imidazole

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